N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring, a quinazoline ring, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide typically involves multiple steps, starting with the construction of the quinazoline core This can be achieved through the cyclization of o-aminobenzonitrile derivatives with carbonyl compounds under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)acetamide
N-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one
Uniqueness: N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide stands out due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to interact with multiple molecular targets simultaneously makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-20(23-15-8-9-18-19(12-15)28-14-27-18)13-29-21-16-6-2-3-7-17(16)24-22(25-21)10-4-1-5-11-22/h2-3,6-9,12,24H,1,4-5,10-11,13-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUHRUFRVJUJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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